N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, including antimicrobial and anti-inflammatory properties. The specific structure of this compound features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety, which is known for its diverse pharmacological applications.
The compound is classified under heterocyclic compounds due to the presence of the oxadiazole ring. It can be sourced from chemical databases such as PubChem and BenchChem, which provide detailed information about its molecular structure and synthesis pathways. The compound's unique properties are attributed to its structural components, which influence its reactivity and biological interactions.
The synthesis of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine can be approached through various methods:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. For instance, using Vilsmeier reagent for activating carboxylic acids has been reported to improve the efficiency of oxadiazole formation .
The molecular structure of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine can be represented by its chemical formula . The structure consists of a piperidine ring connected to a 5-methyl-substituted 1,2,4-oxadiazole group.
Key spectral data for confirming the structure includes:
N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine can undergo various chemical reactions typical for oxadiazole derivatives:
The mechanism of action for compounds containing the 1,2,4-oxadiazole moiety often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of biological pathways:
Data from biological assays indicate that derivatives of 1,2,4-oxadiazoles exhibit significant activity against various pathogens .
N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is typically a solid at room temperature with specific melting and boiling points that can vary based on purity.
The compound is expected to be soluble in polar solvents due to the presence of nitrogen and oxygen atoms in its structure. Its stability may vary under different pH conditions or when exposed to light.
Relevant data includes:
N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine has potential applications in various scientific fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly 80 years despite its intriguing structure. Initial interest surged in the 1940s with investigations into its biological potential, culminating in the 1960s with Oxolamine—the first commercial drug containing this scaffold, marketed as a cough suppressant. This breakthrough validated 1,2,4-oxadiazole’s pharmaceutical relevance and spurred extensive research. By the 21st century, over 1,700 publications documented its applications, with scientific interest doubling in the last 15 years. Notable drugs leveraging this core include:
The scaffold’s versatility is further evidenced by natural products like quisqualic acid (from Quisqualis indica seeds), which modulates metabotropic glutamate receptors, and phidianidines (from sea slugs), which show potent cytotoxicity and receptor agonist properties. This historical trajectory underscores the 1,2,4-oxadiazole’s evolution from a chemical curiosity to a privileged structure in drug discovery [4] [6].
Table 1: Milestone Therapeutics Featuring 1,2,4-Oxadiazole
Drug | Therapeutic Category | Biological Target | Approval Era |
---|---|---|---|
Oxolamine | Antitussive | Airway sensory nerves | 1960s |
Prenoxdiazine | Antitussive | Pulmonary stretch receptors | 1970s |
Pleconaril | Antiviral | Picornavirus capsid | 2000s |
Ataluren | Genetic disorder therapy | Nonsense mutation readthrough | 2010s |
Fasiplon | Anxiolytic | GABA_A receptor | 1990s |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing critical instability issues while maintaining pharmacological activity. This equivalence arises from:
This bioisosteric utility is exemplified in N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine, where the oxadiazole replaces a labile enol ether group. The 5-methyl substitution further enhances lipophilicity (predicted log P = 0.56) and metabolic stability, as evidenced by >95% retention in liver microsome assays after 30 minutes. Such modifications demonstrate how rational isosteric replacement optimizes drug-like properties while preserving target engagement [2] [4] [5].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|---|
Metabolic stability | Low | Moderate | High | Reduced hepatic clearance |
H-bond acceptor count | 2 | 2 | 2–3 | Maintained target interactions |
TPSA (Ų) | ∼30 | ∼40 | 54.19* | Enhanced membrane permeability |
Hydrolytic resistance | Poor | Moderate | Excellent | Improved oral bioavailability |
Dipole moment (Debye) | ∼1.8 | ∼3.7 | ∼3.5 | Mimics carbonyl electronic environment |
*Data for N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine [2]
Piperidine rings constitute one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, present in >20% of small-molecule therapeutics. Their pharmacological significance stems from:
In N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine, the piperidine’s tertiary nitrogen (N-methylated) and C3 amine create a dual-basic center ideal for CNS penetration or enzyme inhibition. The 3-amine moiety (pKa ∼9.2) permits salt formation, enhancing aqueous solubility for formulation, while the methyloxadiazole appendage provides optimal steric bulk (molecular weight 210.28 g/mol). This architecture exemplifies hybrid scaffold design—merging piperidine’s pharmacokinetic advantages with oxadiazole’s stability—yielding compounds with drug-like properties (rotatable bonds = 3, H-bond donors = 1) suitable for lead optimization [2] [3] [7].
Table 3: Structural and Physicochemical Profile of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
Property | Value | Significance in Drug Design |
---|---|---|
Molecular formula | C₁₀H₁₈N₄O | Balanced carbon/nitrogen ratio for synthesis |
Molecular weight | 210.28 g/mol | Optimal for CNS penetration (<450 g/mol) |
Topological polar surface area | 54.19 Ų | Predicted blood-brain barrier permeability |
Calculated logP | 0.56 | Balanced lipophilicity for absorption |
H-bond acceptors | 5 | Facilitates target interactions |
H-bond donors | 1 | Redands clearance risk |
Rotatable bonds | 3 | Flexibility for target complementarity |
CAS registry | 1247701-90-1 | Unique identifier for regulatory documentation |
Data derived from PubChem and supplier specifications [1] [2]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1